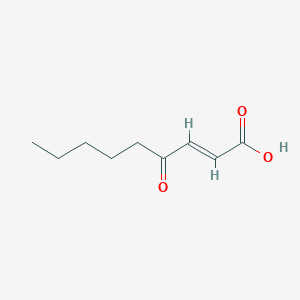

(E)-4-oxonon-2-enoic acid

Beschreibung

(E)-4-Oxonon-2-enoic acid is a naturally occurring α,β-unsaturated fatty acid first isolated from the actinomycete Streptomyces olivaceus Tü 4018 . Structurally, it features a conjugated enone system (C2–C3 double bond) and a ketone group at C4, with a linear nonyl chain extending from the carbonyl (Fig. 1). This compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus ATCC 11632) and Gram-negative bacteria, making it a subject of interest for antibiotic development . Its synthesis typically employs a Wittig reaction between glyoxalic acid and a phosphonium ylide derived from nonanal, yielding the (E)-isomer selectively .

Eigenschaften

Molekularformel |

C9H14O3 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

(E)-4-oxonon-2-enoic acid |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/b7-6+ |

InChI-Schlüssel |

QHYBPAALYZNWPK-VOTSOKGWSA-N |

SMILES |

CCCCCC(=O)C=CC(=O)O |

Isomerische SMILES |

CCCCCC(=O)/C=C/C(=O)O |

Kanonische SMILES |

CCCCCC(=O)C=CC(=O)O |

Synonyme |

4-oxo-2-nonenoic acid 4-oxonon-2-enoic acid |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Wittig Reaction

The most common synthesis involves a one-step Wittig reaction between ethyl(triphenylphosphoranylidene)acetate and appropriate acid chlorides, followed by decarboxylative hydrolysis .

Key steps:

-

Phosphorane preparation : Ethyl(triphenylphosphoranylidene)acetate reacts with acid chlorides (e.g., hexanoyl chloride) to form keto-ester intermediates.

-

Decarboxylation : Hydrolysis under basic conditions yields the final product.

Representative synthesis of this compound :

| Reactant | Conditions | Yield |

|---|---|---|

| Glyoxalic acid + Phosphorane | CHCl₃-MeOH, RT, 12 hr | 67% |

-

¹H NMR (CDCl₃): δ 0.85 (t, 3H), 1.26 (m, 4H), 6.62 (d, J=15.9 Hz, 1H), 7.19 (d, J=15.9 Hz, 1H).

-

IR : 1720 cm⁻¹ (C=O), 1660 cm⁻¹ (conjugated double bond).

Domino Oxidation-Wittig Reaction

An alternative one-pot method combines pyridinium chlorochromate (PCC)-NaOAc oxidation of primary alcohols with Wittig olefination :

Procedure :

-

Oxidation : N-Ethoxycarbonyl prolinol → aldehyde intermediate.

-

Wittig reaction : Stabilized ylide (e.g., Ph₃P=CHCO₂Et) adds to the aldehyde.

Performance :

Conjugate Addition (Michael Acceptors)

The α,β-unsaturated ketone system undergoes nucleophilic attacks :

2.1.1 Thiol Adduct Formation

Reacts with thiols (e.g., N-acetylcysteine) via Michael addition :

2.1.2 Amine Adducts

Forms stable adducts with amines (e.g., benzylamine) :

2.2.1 Carbonyl Reduction

Human carbonyl reductase reduces the ketone to secondary alcohols :

-

Products : 4-hydroxynon-2-enoic acid (major) and 1-hydroxynon-2-en-4-one (minor).

-

Substrate Kₘ (μM) Vₘₐₓ (nmol/min/mg) 4-oxonon-2-enal 18.7 12.4

2.3.1 Esterification

The carboxylic acid forms methyl esters via diazomethane treatment :

2.3.2 Oxidation

Further oxidation of the aldehyde analog (4-oxononenal) produces carboxylic acid derivatives (e.g., 5-keto-8-oxo-6-octenoic acid) :

Stability and Handling

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Physical Properties of Selected 4-Oxo-2-enoic Acids

Table 2. Antimicrobial Activity (Zone of Inhibition, mm)

| Compound | S. aureus | E. coli | C. albicans | |

|---|---|---|---|---|

| This compound | 18 | 14 | 9 | |

| (E)-4-Oxohex-2-enoic acid | 10 | 8 | - | |

| Pyrenophorin (11) | - | - | 15 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.